![molecular formula C22H20N2O10 B5222066 tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate](/img/structure/B5222066.png)
tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate, also known as TMEDDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TMEDDI is a derivative of isophthalic acid and is commonly used as a ligand in coordination chemistry, as well as in the synthesis of metal-organic frameworks (MOFs) and other organic compounds.
Wirkmechanismus
The mechanism of action of tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate is not well understood, but it is believed to involve its ability to coordinate with metal ions and form stable complexes. These complexes can then interact with other molecules or ions in the surrounding environment, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. These effects are believed to be due to its ability to interact with metal ions and other molecules in the body, leading to the modulation of various cellular pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate in lab experiments is its high solubility in polar solvents, which makes it easy to handle and manipulate. Additionally, tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate can form stable complexes with a wide range of metal ions, making it a versatile ligand for various applications. However, one limitation of using tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate in lab experiments is its relatively high cost compared to other ligands.
Zukünftige Richtungen
There are several future directions for research on tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate, including the synthesis of new metal complexes with enhanced catalytic activity, the development of new MOFs for drug delivery, and the exploration of tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate as a potential chelating agent for the removal of heavy metals from contaminated water. Additionally, further studies are needed to elucidate the mechanism of action of tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate and its potential applications in various fields of research.
In conclusion, tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate is a versatile chemical compound with potential applications in various fields of research. Its ability to form stable complexes with metal ions and other molecules makes it a valuable tool for the synthesis of new materials and the modulation of various cellular pathways. While there are still many unanswered questions about its mechanism of action and potential applications, tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate is an area of active research that holds promise for future discoveries.
Synthesemethoden
The synthesis of tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate involves the reaction of isophthalic acid with N,N'-bis(2-hydroxyethyl)ethylenediamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is a white crystalline powder that is soluble in polar solvents such as water and ethanol.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate has been extensively studied for its potential applications in various fields of research, including catalysis, drug delivery, and environmental remediation. In catalysis, tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate has been used as a ligand in the synthesis of metal complexes that exhibit high catalytic activity in various reactions. In drug delivery, tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate has been used as a building block in the synthesis of MOFs that can encapsulate and release drugs in a controlled manner. In environmental remediation, tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate has been used as a chelating agent for the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
dimethyl 5-[[2-[3,5-bis(methoxycarbonyl)anilino]-2-oxoacetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O10/c1-31-19(27)11-5-12(20(28)32-2)8-15(7-11)23-17(25)18(26)24-16-9-13(21(29)33-3)6-14(10-16)22(30)34-4/h5-10H,1-4H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBSGLASVIOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.